3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring
Preparation Methods
The synthesis of 3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-iodobenzonitrile and bis(pinacolato)diboron.
Borylation Reaction: The 3-chloro-5-iodobenzonitrile undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate.
Coupling Reaction: The boronic ester intermediate is then coupled with azetidine-1-carboxylic acid tert-butyl ester under suitable conditions to form the final product.
Chemical Reactions Analysis
3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Coupling Reactions: The boronic ester moiety allows the compound to undergo Suzuki-Miyaura coupling reactions, which are commonly used in organic synthesis.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various products.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The chloro group can participate in substitution reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar compounds include:
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: This compound shares the boronic ester moiety and chloro group but differs in the presence of a benzonitrile group instead of the azetidine-1-carboxylic acid tert-butyl ester.
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: This compound also contains the boronic ester moiety and chloro group but has a pyrimidine ring instead of the phenoxy-azetidine structure.
Properties
Molecular Formula |
C20H29BClNO5 |
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Molecular Weight |
409.7 g/mol |
IUPAC Name |
tert-butyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate |
InChI |
InChI=1S/C20H29BClNO5/c1-18(2,3)26-17(24)23-11-16(12-23)25-15-9-13(8-14(22)10-15)21-27-19(4,5)20(6,7)28-21/h8-10,16H,11-12H2,1-7H3 |
InChI Key |
YWTXFWQHYGFGRZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OC3CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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